5-methyl-1H-indazol-7-amine
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Overview
Description
5-Methyl-1H-indazol-7-amine: is a heterocyclic aromatic organic compound It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-indazol-7-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines. This method typically involves the formation of C–N and N–N bonds without the use of a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound often involves the use of transition metal-catalyzed reactions due to their efficiency and high yields. These methods include the use of copper or silver catalysts to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: 5-Methyl-1H-indazol-7-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of various heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential therapeutic applications. It is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of catalysts, coordination complexes, and polymers. Its unique chemical properties make it valuable in the production of advanced materials .
Mechanism of Action
The mechanism of action of 5-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes such as cell growth and survival .
Comparison with Similar Compounds
1H-Indazole: A parent compound with similar structural features but lacking the methyl and amine groups.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
1-Methyl-1H-indazole: Similar to 5-methyl-1H-indazol-7-amine but with the methyl group at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups contribute to its reactivity and potential therapeutic applications .
Biological Activity
5-Methyl-1H-indazol-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C8H9N3 |
Molecular Weight | 147.18 g/mol |
IUPAC Name | This compound |
InChI Key | FFBDLCRXBHZDQQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C(=C1)N)NN=C2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in various cellular processes such as growth and survival. This inhibition can lead to significant effects on cell proliferation and apoptosis, making it a candidate for cancer therapy.
Additionally, research indicates that the compound may serve as an acetylcholinesterase inhibitor (AChEI), which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The structural modifications of indazole derivatives have been explored to enhance their binding affinity to AChE, suggesting a promising avenue for drug development .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound and its derivatives. For instance, compounds derived from indazole scaffolds have demonstrated potent activity against various cancer cell lines, including Caki-1 and A549 human lung adenocarcinoma cells. The mechanism involves inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways related to cell survival .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for treating conditions characterized by chronic inflammation. Furthermore, its antimicrobial activity has been noted against several bacterial strains, indicating potential applications in infectious disease management .
Case Studies
- Study on AChE Inhibition :
- Antitumor Activity Assessment :
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-methyl-1H-indazol-7-amine |
InChI |
InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
FFBDLCRXBHZDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)NN=C2 |
Origin of Product |
United States |
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